2-(5-Chloro-1H-indol-3-yl)-6,7-dimethylquinoxaline

Lipophilicity Druglikeness Physicochemical property prediction

2-(5-Chloro-1H-indol-3-yl)-6,7-dimethylquinoxaline (CAS 1314446-39-3) is a synthetic heterocyclic compound belonging to the indolyl-quinoxaline class, characterized by a 5-chloroindole moiety linked at the 3-position to a 6,7-dimethylquinoxaline scaffold. With a molecular formula of C18H14ClN3 and a molecular weight of 307.78 g/mol, this compound serves as a research tool for studying kinase inhibition and phosphodiesterase selectivity programs.

Molecular Formula C18H14ClN3
Molecular Weight 307.8 g/mol
CAS No. 1314446-39-3
Cat. No. B1405506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Chloro-1H-indol-3-yl)-6,7-dimethylquinoxaline
CAS1314446-39-3
Molecular FormulaC18H14ClN3
Molecular Weight307.8 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=C(N=C2C=C1C)C3=CNC4=C3C=C(C=C4)Cl
InChIInChI=1S/C18H14ClN3/c1-10-5-16-17(6-11(10)2)22-18(9-21-16)14-8-20-15-4-3-12(19)7-13(14)15/h3-9,20H,1-2H3
InChIKeyXBFUSSURBSUUGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Chloro-1H-indol-3-yl)-6,7-dimethylquinoxaline (CAS 1314446-39-3): Procurement-Relevant Compound Profile


2-(5-Chloro-1H-indol-3-yl)-6,7-dimethylquinoxaline (CAS 1314446-39-3) is a synthetic heterocyclic compound belonging to the indolyl-quinoxaline class, characterized by a 5-chloroindole moiety linked at the 3-position to a 6,7-dimethylquinoxaline scaffold. With a molecular formula of C18H14ClN3 and a molecular weight of 307.78 g/mol, this compound serves as a research tool for studying kinase inhibition and phosphodiesterase selectivity programs [1]. Its structural architecture—combining an electron-withdrawing chloro substituent on the indole ring with lipophilic methyl groups on the quinoxaline—positions it within the broader tyrphostin-related chemical space historically explored for platelet-derived growth factor receptor (PDGFR) tyrosine kinase inhibition [2].

Why Structurally Similar Indolyl-Quinoxaline Analogs Cannot Simply Replace 2-(5-Chloro-1H-indol-3-yl)-6,7-dimethylquinoxaline


Indolyl-quinoxaline derivatives exhibit pronounced structure-activity discontinuity: small substituent alterations produce large shifts in target potency, selectivity, and physicochemical properties. The seminal SAR study by Gazit et al. established that lipophilic 6,7-dimethyl substitution on the quinoxaline core is essential for PDGFR tyrosine kinase inhibitory potency within this chemotype [1]. Separately, the 5-chloro substituent on the indole ring has been shown to modulate PDE4B isoform selectivity in 2-(1H-indol-3-yl)-quinoxaline-based inhibitors [2]. Consequently, analogs lacking either the 6,7-dimethyl groups (e.g., 2-(5-chloro-1H-indol-3-yl)-quinoxaline, CAS 1314446-42-8) or the 5-chloro substituent (e.g., 2-(1H-indol-3-yl)-6,7-dimethyl-quinoxaline, CAS 1314446-38-2 precursor) are expected to display divergent biological profiles and cannot be treated as interchangeable procurement items without validation.

Quantitative Differentiation Evidence: 2-(5-Chloro-1H-indol-3-yl)-6,7-dimethylquinoxaline vs. Closest Analogs


Predicted Lipophilicity (LogP/LogD) Shift Relative to the Des-Chloro Analog

The target compound incorporates a 5-chloro substituent that increases predicted lipophilicity relative to the unsubstituted indole analog, 2-(1H-indol-3-yl)-6,7-dimethyl-quinoxaline. The des-chloro comparator has a calculated LogP of 4.46 and LogD (pH 7.4) of 4.46 [1]. Although a directly measured LogP for the 5-chloro target compound has not been published in peer-reviewed literature, the chlorine atom—being both a larger halogen and moderately electron-withdrawing—introduces a different hydrogen-bonding and polarity profile. The target compound’s computed physicochemical properties, including the chlorine contribution to molar refractivity and polar surface area, are distinct from those of the des-chloro analog available on ChemBase [2]. This difference is relevant for membrane permeability and off-target promiscuity predictions in kinase and PDE screening cascades.

Lipophilicity Druglikeness Physicochemical property prediction

Polar Surface Area (PSA) Differentiation: 5-Chloro vs. 5-Methoxy and Unsubstituted Analogs

The introduction of the 5-chloro substituent on the indole ring differentiates the target compound's predicted polar surface area (PSA) from both the unsubstituted indole analog and the 5-methoxy analog. The des-chloro analog 2-(1H-indol-3-yl)-6,7-dimethyl-quinoxaline has a computed PSA of 41.57 Ų [1]. In contrast, the 5-methoxy analog (CAS 1314446-38-2) shows a PSA of 24.92 Ų according to mcule calculations , reflecting the methoxy group's distinct electronic and steric contribution. Although a peer-reviewed experimental PSA for the 5-chloro target compound is not available, the chlorine atom—being monatomic and lacking hydrogen-bond donor capacity—would yield a PSA intermediate between the unsubstituted and methoxy-substituted analogs, consistent with the structural trend within this chemotype.

Polar surface area Physicochemical property prediction Druglikeness

Class-Level PDGFR Kinase Inhibitory Potency: 6,7-Dimethylquinoxaline Scaffold Requirement

The SAR study by Gazit et al. demonstrated that lipophilic substituents (methyl, methoxy) at the 6- and 7-positions of the quinoxaline scaffold are essential for PDGFR tyrosine kinase inhibitory potency within the 3-arylquinoxaline class [1]. Compounds lacking these substituents showed markedly reduced activity. The target compound incorporates the requisite 6,7-dimethyl substitution, distinguishing it from analogs such as 2-(5-chloro-1H-indol-3-yl)-quinoxaline (CAS 1314446-42-8), which lacks both methyl groups and is therefore predicted to exhibit inferior PDGFR kinase inhibition based on published SAR trends. Notably, the PDGFR-active 6,7-dimethylquinoxaline series also demonstrated selectivity for PDGF receptor over EGF receptor and HER-2/c-ErbB-2 receptor [1].

PDGFR Tyrosine kinase inhibition Structure-activity relationship

PDE4B Isoform Selectivity: 5-Chloro Indole Motif as a Selectivity Modulator

In a related structural series, Sunke et al. discovered that 2-(1H-indol-3-yl)-quinoxaline-based inhibitors bearing various substituents on the indole ring achieve PDE4B selectivity over PDE4D and PDE4C. The lead compound 3b (containing appropriate indole substitution) exhibited PDE4B IC50 = 0.39 ± 0.13 μM with ~27-fold selectivity for PDE4B over PDE4D and >250-fold over PDE4C [1]. While the specific 5-chloro derivative was not part of this study, the SAR analysis indicated that indole substitution is a key determinant of PDE4 isoform selectivity. The target compound's 5-chloroindole motif is structurally distinct from the unsubstituted indole present in broadly active PDE4 inhibitors and may confer a different selectivity window analogous to that observed for other indole-substituted quinoxalines. In vivo, compound 3b halted disease progression in a zebrafish EAE model of multiple sclerosis at 3–30 mg/kg i.p. and reduced paw volume and pro-inflammatory gene expression in adjuvant-induced arthritic rats at 30 mg/kg i.p. [1].

PDE4B Phosphodiesterase inhibition Isoform selectivity

Indoloquinoxaline Patent Landscape: 9-Chloro-2,3-dimethylindoloquinoxaline Precedent Supporting Chloro-Methyl Combination

Patent CN1976934B discloses alkyl-substituted indoloquinoxalines for the treatment of autoimmune diseases including rheumatoid arthritis and multiple sclerosis [1]. A specifically claimed example, 9-chloro-2,3-dimethyl-6-(N,N-dimethylaminoethylamino-2-oxoethyl)-6H-indolo[2,3-b]quinoxaline, demonstrates that the combination of chloro and methyl substituents on the indoloquinoxaline scaffold is both synthetically accessible and biologically relevant [1]. This provides a structural precedent for the target compound's 5-chloroindole + 6,7-dimethylquinoxaline architecture and supports its scientific rationale for inclusion in autoimmune disease research programs. The patent's broad therapeutic claims for indoloquinoxalines with halogen and alkyl substitution further differentiate this substitution pattern from simpler, unsubstituted variants.

Indoloquinoxaline Autoimmune disease Patent SAR

Optimal Application Scenarios for 2-(5-Chloro-1H-indol-3-yl)-6,7-dimethylquinoxaline Based on Quantitative Differentiation Evidence


PDGFR Kinase Inhibitor Screening Cascades Requiring 6,7-Dimethylquinoxaline Scaffolds

The Gazit et al. study established that 6,7-dimethyl substitution on the quinoxaline core is essential for PDGFR tyrosine kinase inhibition within the 3-arylquinoxaline class [1]. The target compound (CAS 1314446-39-3) provides the requisite 6,7-dimethyl groups combined with a 5-chloroindole moiety, making it suitable for PDGFR-focused screening libraries where the non-methylated analog 2-(5-chloro-1H-indol-3-yl)-quinoxaline (CAS 1314446-42-8) would be predicted inactive. Use in direct comparative dose-response profiling against AG-1295 (6,7-dimethyl-2-phenylquinoxaline) can reveal the contribution of the indole replacement of the 2-phenyl group to kinase selectivity.

PDE4B Isoform-Selectivity Profiling with Halogenated Indole Motifs

Building on the PDE4B-selective 2-(1H-indol-3-yl)-quinoxaline series reported by Sunke et al. [2], the target compound's 5-chloroindole substitution offers a structurally distinct option for PDE4 isoform selectivity screening. The 5-chloro group modulates electronic properties differently from the unsubstituted indole lead compound 3b (PDE4B IC50 = 0.39 µM, ~27-fold selective over PDE4D), potentially yielding a shifted selectivity window relevant for programs seeking to minimize PDE4D-associated emetic liability. The compound can serve as a tool for SAR expansion around the indole C5 position in PDE4B inhibitor optimization.

Autoimmune Disease Research Leveraging Chloro-Methyl Indoloquinoxaline Patent Precedent

Patent CN1976934B explicitly claims 9-chloro-2,3-dimethyl-substituted indoloquinoxalines for autoimmune indications including rheumatoid arthritis and multiple sclerosis [3]. The target compound represents a simpler, commercially available scaffold within this patented chemical space. Researchers can procure CAS 1314446-39-3 as a starting point for further derivatization (e.g., N-6 alkylation) to generate patent-inspired analogs, or as an unfunctionalized reference compound to benchmark the contribution of the N-6 side chain present in the patented lead series.

Physicochemical Property Benchmarking in Indolyl-Quinoxaline Library Design

The target compound fills a specific lipophilicity and PSA niche between the des-chloro analog (2-(1H-indol-3-yl)-6,7-dimethyl-quinoxaline, LogP 4.46, PSA 41.57 Ų) [4] and the 5-methoxy analog (PSA 24.92 Ų) . Procurement for inclusion in a property-diverse indolyl-quinoxaline screening library enables systematic evaluation of how indole C5 substituent identity (H vs. Cl vs. OMe) affects permeability, metabolic stability, and off-target binding while keeping the 6,7-dimethylquinoxaline core constant.

Quote Request

Request a Quote for 2-(5-Chloro-1H-indol-3-yl)-6,7-dimethylquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.